Cas no 2138551-90-1 (6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde)

6-(2-メチルプロピル)-2-(プロパン-2-イル)イミダゾ[2,1-b][1,3]チアゾール-5-カルバアルデヒドは、複雑な分子構造を持つ有機化合物です。この化合物は、イミダゾチアゾール骨格にアルデヒド基が導入された特徴的な構造を有し、高い反応性と多様な化学変換の可能性を示します。特に、アルデヒド基は求核付加反応や還元反応など、様々な官能基変換の起点として利用可能です。分子内の立体障害を考慮した設計により、選択的な反応性が期待されます。医薬品中間体や機能性材料の合成において、有用なビルディングブロックとしての応用が考えられます。

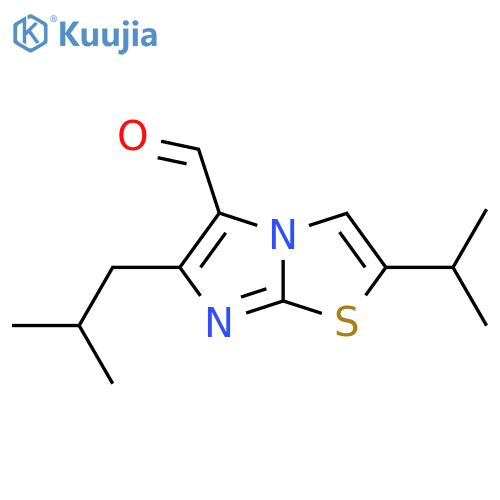

2138551-90-1 structure

商品名:6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde

6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde

- 6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- 2138551-90-1

- EN300-1197704

-

- インチ: 1S/C13H18N2OS/c1-8(2)5-10-11(7-16)15-6-12(9(3)4)17-13(15)14-10/h6-9H,5H2,1-4H3

- InChIKey: PMHAQEQBXHMZEG-UHFFFAOYSA-N

- ほほえんだ: S1C2=NC(=C(C=O)N2C=C1C(C)C)CC(C)C

計算された属性

- せいみつぶんしりょう: 250.11398438g/mol

- どういたいしつりょう: 250.11398438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 62.6Ų

6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1197704-0.5g |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 0.5g |

$1984.0 | 2023-06-08 | ||

| Enamine | EN300-1197704-10.0g |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 10g |

$8889.0 | 2023-06-08 | ||

| Enamine | EN300-1197704-0.05g |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 0.05g |

$1737.0 | 2023-06-08 | ||

| Enamine | EN300-1197704-5000mg |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 5000mg |

$5995.0 | 2023-10-03 | ||

| Enamine | EN300-1197704-2.5g |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 2.5g |

$4052.0 | 2023-06-08 | ||

| Enamine | EN300-1197704-100mg |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 100mg |

$1819.0 | 2023-10-03 | ||

| Enamine | EN300-1197704-2500mg |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 2500mg |

$4052.0 | 2023-10-03 | ||

| Enamine | EN300-1197704-0.1g |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 0.1g |

$1819.0 | 2023-06-08 | ||

| Enamine | EN300-1197704-10000mg |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 10000mg |

$8889.0 | 2023-10-03 | ||

| Enamine | EN300-1197704-0.25g |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

2138551-90-1 | 0.25g |

$1902.0 | 2023-06-08 |

6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2138551-90-1 (6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量